4-Bromo-pent-4-enoic acid

Cross-coupling chemistry Synthetic methodology C–C bond formation

4-Bromo-pent-4-enoic acid (C₅H₇BrO₂, MW 179.01 g/mol) is a brominated α,β-unsaturated carboxylic acid featuring a vinyl bromide at the C4 position conjugated with a terminal alkene and a free carboxylic acid terminus. The compound is supplied as a research intermediate with typical purities of 95% and up to ≥98% from select vendors, and is classified under GHS07 (harmful/irritant) hazard pictograms.

Molecular Formula C5H7BrO2
Molecular Weight 179.01 g/mol
CAS No. 86953-48-2
Cat. No. B3388302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-pent-4-enoic acid
CAS86953-48-2
Molecular FormulaC5H7BrO2
Molecular Weight179.01 g/mol
Structural Identifiers
SMILESC=C(CCC(=O)O)Br
InChIInChI=1S/C5H7BrO2/c1-4(6)2-3-5(7)8/h1-3H2,(H,7,8)
InChIKeyQXZAZTDXCREZPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-pent-4-enoic Acid (CAS 86953-48-2) – Structural Baseline and Procurement Identity


4-Bromo-pent-4-enoic acid (C₅H₇BrO₂, MW 179.01 g/mol) is a brominated α,β-unsaturated carboxylic acid featuring a vinyl bromide at the C4 position conjugated with a terminal alkene and a free carboxylic acid terminus [1]. The compound is supplied as a research intermediate with typical purities of 95% and up to ≥98% from select vendors, and is classified under GHS07 (harmful/irritant) hazard pictograms .

Why 4-Bromo-pent-4-enoic Acid Cannot Be Replaced by Saturated or Chlorinated Analogs in Research Procurement


Substituting 4-bromo-pent-4-enoic acid with its closest structural analogs—such as 4-bromopentanoic acid (saturated backbone) or 4-chloropent-4-enoic acid (halogen exchange)—fundamentally alters the compound's reactivity profile. The vinyl bromide moiety is essential for transition-metal-catalyzed cross-coupling transformations (Suzuki, Heck, Sonogashira) that are inaccessible with the alkyl bromide of the saturated analog, an attribute explicitly exploited in the patented synthesis of 1-cyclopropene-1-propanoic acid (CPAS) plant ethylene inhibitors [1]. Furthermore, the protected amino acid derivative 2-amino-4-bromopent-4-enoic acid serves as a key chiral intermediate in the enantioselective synthesis of aroylalanine-based enzyme inhibitors, a synthetic pathway where neither the chloro analog nor the saturated variant can replicate the required reactivity [2].

Quantitative Differentiation Evidence for 4-Bromo-pent-4-enoic Acid Versus Closest Analogs


Vinyl Bromide Enables Pd-Catalyzed Cross-Coupling; Saturated Analog Cannot Participate

4-Bromo-pent-4-enoic acid contains a vinyl bromide (sp²-hybridized C–Br) at the C4 position. This structural feature enables palladium-catalyzed cross-coupling reactions—including Suzuki, Heck, and Sonogashira couplings—that are a cornerstone of modern medicinal chemistry diversification [1]. In contrast, 4-bromopentanoic acid (CAS 1450-80-2) bears an alkyl bromide (sp³-hybridized C–Br) at an internal carbon that lacks the π-system activation required for oxidative addition with Pd(0) catalysts under standard cross-coupling conditions; its reactivity is limited to nucleophilic substitution (S_N2) pathways . The vinyl bromide is explicitly exploited in the Tetrahedron Letters synthesis where a protected 2-amino-4-bromopent-4-enoic acid undergoes Suzuki coupling with aryl boronic acids followed by ozonolysis to yield aroylalanine derivatives, a strategy not viable with saturated analogs [1].

Cross-coupling chemistry Synthetic methodology C–C bond formation

Lipophilicity (LogP) Elevation of +0.32–0.46 Units Over Saturated Analog Improves Membrane Partitioning Prediction

The experimental/computed LogP of 4-bromo-pent-4-enoic acid is 1.76 (Chemscene computational data) , compared to LogP values of 1.44 (Fluorochem) and 1.63 (Chemscene computational) for the saturated analog 4-bromopentanoic acid . This represents an increase of 0.32–0.46 LogP units conferred by the terminal alkene unsaturation. While comparable LogP data for 4-chloropent-4-enoic acid are not directly available from the same source, the chlorine analog has a lower molecular weight (134.56 g/mol vs. 179.01 g/mol) and is expected to exhibit lower lipophilicity based on halogen substitution trends .

Physicochemical profiling Drug-likeness ADME prediction

Patent-Defined Intermediate in Cyclopropene Plant Ethylene Inhibitor Synthesis – Chlorinated and Saturated Analogs Not Specified

European Patent EP 2180782 B1 (granted 2015) explicitly claims a method for producing 1-cyclopropene-1-propanoic acid (CPAS) salts comprising the step of "preparing 4-bromo-4-pentenoic acid or derivatives thereof" as the essential precursor [1]. The reaction proceeds via dehydrobromination to generate the strained cyclopropene ring. The patent does not recite 4-chloro-4-pentenoic acid or 4-bromopentanoic acid as viable alternatives for this specific synthetic route. CPAS and its sodium salt are commercial post-harvest treatments for ethylene-mediated ripening control in fruits, vegetables, and cut flowers [1]. The vinyl bromide leaving group is mechanistically critical for the base-promoted 1,3-elimination generating the cyclopropene ring; neither the alkyl bromide of 4-bromopentanoic acid nor the vinyl chloride of 4-chloropent-4-enoic acid can participate in the same elimination pathway with comparable efficiency [2].

Agrochemical synthesis Plant growth regulation Cyclopropene chemistry

Molecular Weight and Elemental Composition Differentiation for Analytical Method Development

The molecular weight of 4-bromo-pent-4-enoic acid is 179.01 g/mol (exact mass 177.96294 Da) with molecular formula C₅H₇BrO₂ . The saturated analog 4-bromopentanoic acid has MW 181.03 g/mol (C₅H₉BrO₂), while the chloro analog 4-chloropent-4-enoic acid has MW 134.56 g/mol (C₅H₇ClO₂) . These differences enable unambiguous identification by mass spectrometry: the characteristic Br isotope pattern (1:1 ratio of M⁺ and M+2 peaks) of the target compound is superimposed on a molecular ion cluster 2.02 Da lighter than the saturated analog. Purity specifications also differ: ≥98% purity is available for the target (Chemscene) , while the saturated analog is commonly supplied at 95% purity .

LC-MS method development Quality control Analytical characterization

Conjugate Addition and Enolate Alkylation Reactivity – Unsaturation Confers Bifunctional Electrophilicity Absent in Saturated Analog

The α,β-unsaturated carboxylic acid framework of 4-bromo-pent-4-enoic acid presents two electrophilic sites: (i) the vinyl bromide at C4 for cross-coupling and nucleophilic vinylic substitution, and (ii) the β-carbon of the conjugated enoic acid system for Michael-type 1,4-conjugate addition of nucleophiles [1]. The saturated analog 4-bromopentanoic acid lacks the conjugated π-system entirely, limiting electrophilic reactivity to S_N2 displacement of the alkyl bromide. This bifunctional electrophilicity enables sequential or orthogonal functionalization strategies (e.g., initial Michael addition at the β-position followed by Pd-catalyzed coupling at the vinyl bromide) that are not accessible with the saturated compound [1]. While no direct kinetic comparison is published for this exact pair, the structural basis for the differentiation is unambiguous from first-principles reactivity analysis [2].

Conjugate addition Enolate chemistry Bifunctional reactivity

Precision Research and Industrial Scenarios Requiring 4-Bromo-pent-4-enoic Acid Over Generic Analogs


Palladium-Catalyzed Diversification Libraries in Medicinal Chemistry

When building compound libraries via Suzuki, Heck, or Sonogashira cross-coupling, the vinyl bromide of 4-bromo-pent-4-enoic acid serves as the essential Pd(0) oxidative addition partner. This position-specific sp² C–Br bond cannot be replaced by the alkyl bromide of 4-bromopentanoic acid, which lacks the requisite π-orbital interaction for catalyst activation . The resulting coupled products retain the carboxylic acid handle for further amidation or esterification, enabling efficient three-step diversification sequences: cross-coupling → acid activation → nucleophilic displacement. This reactivity profile was directly demonstrated in the enantioselective synthesis of aroylalanine inhibitors where the protected 2-amino-4-bromopent-4-enoic acid derivative underwent Suzuki coupling as the key C–C bond-forming step .

Synthesis of 1-Cyclopropene-1-Propanoic Acid (CPAS) Agrochemicals

The EP 2180782 B1 patent establishes a defined synthetic route from 4-bromo-4-pentenoic acid to CPAS and its sodium salt, the active agent in commercial post-harvest freshness preservation formulations . The dehydrobromination-based cyclization forming the cyclopropene ring is mechanistically dependent on the vinyl bromide leaving group geometry. Attempting this transformation with the saturated analog (4-bromopentanoic acid) would lead to simple elimination yielding a terminal olefin rather than the strained three-membered ring. The chloro analog (4-chloropent-4-enoic acid) would require different, potentially lower-yielding elimination conditions due to the poorer leaving group ability of chloride relative to bromide, making the bromo compound the synthetically rational choice for this patented industrial process .

Chiral Amino Acid Synthesis via Asymmetric Phase-Transfer Catalysis

Protected 2-amino-4-bromopent-4-enoic acid (Boc- or Fmoc-protected), derived from the target compound, is employed as a chiral glycine equivalent in asymmetric phase-transfer catalyzed alkylations . The vinyl bromide serves as a traceless synthetic handle: after the asymmetric alkylation establishes the α-stereocenter, the bromide participates in cross-coupling to introduce aryl or heteroaryl substituents, and subsequent ozonolysis cleaves the styrene to reveal the carboxylic acid, yielding enantiomerically enriched non-proteinogenic amino acids . Neither the saturated analog (which cannot undergo the ozonolysis/cross-coupling sequence) nor the chloro analog (which has different reactivity in Pd-catalyzed steps) can replicate this synthetic sequence with equivalent efficiency.

Biochemical Probe Development Requiring Defined Lipophilicity and Reactivity

For structure-activity relationship (SAR) studies where controlled lipophilicity is a parameter, 4-bromo-pent-4-enoic acid offers a LogP of 1.76, which is 0.32–0.46 units higher than the saturated analog (LogP 1.44), providing a measurable difference in predicted membrane partitioning . The vinyl bromide additionally enables late-stage functionalization via cross-coupling to generate probe libraries from a common intermediate. The unsaturated backbone also serves as a latent Michael acceptor, allowing evaluation of covalent binding modes in enzyme inhibition assays—a feature entirely absent in the saturated analog. When designing irreversible or covalent-reversible inhibitors targeting active-site cysteine or lysine residues, the conjugate addition competence of the enoic acid framework provides a mechanistically distinct interaction mode that can be quantitatively profiled in biochemical assays .

Quote Request

Request a Quote for 4-Bromo-pent-4-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.